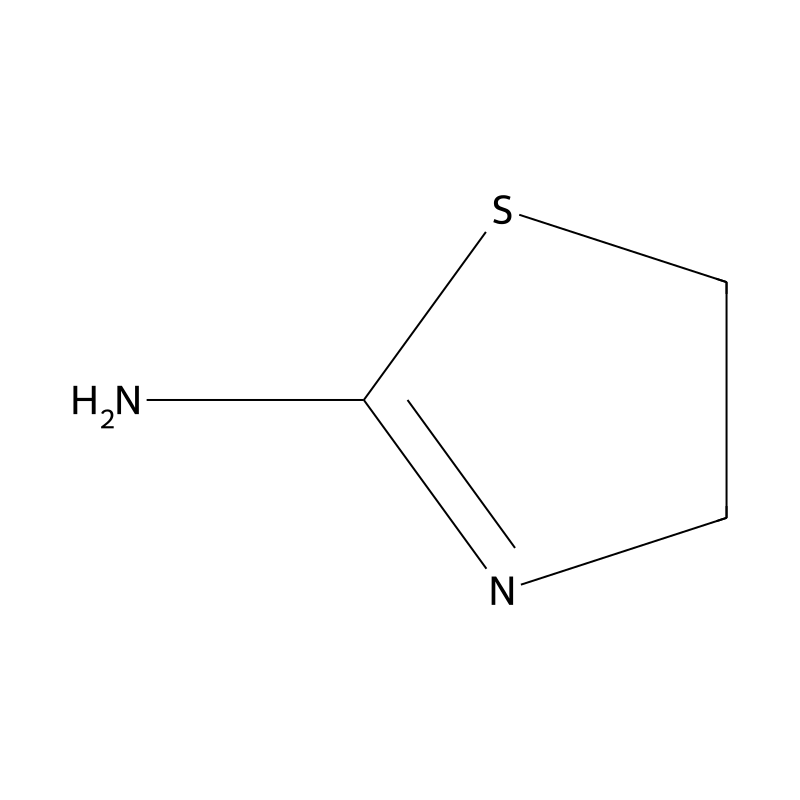2-Amino-2-thiazoline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Metal Complexation
Studies have investigated the metal complexing properties of 2-amino-2-thiazoline hydrochloride. The research assessed its interaction with metal ions like H+, Mg2+, Ca2+, Ni2+, Mn2+, Cu2+, and Zn2+. The findings suggest potential applications in fields like coordination chemistry and potentially in the development of metal-based catalysts or materials [].
Anti-Cancer Properties
Research has explored the potential of 2-amino-2-thiazoline hydrochloride as an anti-cancer molecule. Studies have used quantum mechanics methods to calculate its charge distribution, which is considered crucial for understanding its interactions with biomolecules in cancer cells []. However, further research is needed to determine its efficacy and safety in this context.
Other Potential Applications
Preliminary research suggests other potential applications for 2-amino-2-thiazoline, but they require further exploration and validation. These include:
2-Amino-2-thiazoline is a five-membered ring compound featuring a thiazole moiety with an amino group at the second position. Its molecular formula is C3H6N2S, and it has a molecular weight of approximately 138.62 g/mol . The compound exists as a cream-colored crystalline solid and is soluble in water, indicating its potential for various chemical interactions in aqueous environments .
- Condensation Reactions: The compound can react with isocyanates and isothiocyanates to form derivatives that are significant in synthetic organic chemistry .
- Formation of Thioureas: When reacted with benzoyl isothiocyanate, it yields thermally unstable thiourea products .
- Thiazolo-s-triazine Formation: In the presence of phenylisothiocyanate, 2-amino-2-thiazoline can undergo a reaction that generates hydrogen sulfide and forms thiazolo-s-triazine derivatives .
These reactions highlight the compound's versatility as a building block in organic synthesis.
Several methods have been developed for synthesizing 2-amino-2-thiazoline:
- Cyclization Reactions: The compound can be synthesized through cyclization of appropriate precursors containing both thioamide and amine functionalities.
- Reactions with Isocyanates: The condensation of 2-amino-2-thiazoline with isocyanates leads to various derivatives that can be further manipulated for different applications .
These synthetic routes allow for the production of 2-amino-2-thiazoline in a laboratory setting.
The applications of 2-amino-2-thiazoline span several fields:
- Organic Synthesis: It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Material Science: Its derivatives are explored for their potential use in developing new materials with desirable properties.
- Biological Research: Investigations into its biological activities may lead to the discovery of novel therapeutic agents.
Several compounds exhibit structural similarities to 2-amino-2-thiazoline. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-Amino-1,3-thiazole | Thiazole derivative | Contains an amino group at position 2 of thiazole |
| Thiazolidine | Saturated heterocycle | Lacks the amino group; used in medicinal chemistry |
| Thiazole | Aromatic heterocycle | More stable; used as a building block in drug design |
The uniqueness of 2-amino-2-thiazoline lies in its specific reactivity patterns and the presence of both amino and thiazole functionalities, making it particularly valuable for synthetic applications.
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Melting Point
UNII
Related CAS
65767-36-4 (sulfate)
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant






